
Clarithromycin 9-Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin 9-Oxime is a derivative of clarithromycin, a macrolide antibiotic. This compound is particularly significant due to its role as a precursor in the synthesis of various bioactive macrolides. Clarithromycin itself is known for its antibacterial properties, effective against a range of Gram-positive and Gram-negative bacteria. The 9-oxime derivative is an important intermediate in the production of clarithromycin and other related compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Clarithromycin 9-Oxime typically involves the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction yields erythromycin A 9-oxime, which can then be converted into this compound through further chemical modifications .
Industrial Production Methods: A robust and scalable process for the synthesis of substantially pure clarithromycin 9-(E)-oxime has been developed. This process involves controlling the isomeric impurity to achieve the desired (E)-isomer with minimal (Z)-isomer contamination. The process does not require time-consuming purification steps, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions: Clarithromycin 9-Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitroso or nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Clarithromycin 9-Oxime has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive macrolides.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: this compound derivatives are explored for their potential therapeutic applications, including antibacterial and immunomodulatory properties.
Industry: The compound is used in the large-scale production of clarithromycin and other related antibiotics.
Mécanisme D'action
Clarithromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the peptidyl transferase activity and amino acid translocation during the translation and protein assembly process. The compound may be bacteriostatic or bactericidal, depending on the organism and drug concentration .
Comparaison Avec Des Composés Similaires
Erythromycin A 9-Oxime: An intermediate in the synthesis of clarithromycin, known for its antibacterial activity.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Roxithromycin: A derivative of erythromycin with improved acid stability and a broader spectrum of activity.
Uniqueness: Clarithromycin 9-Oxime is unique due to its role as a precursor in the synthesis of various bioactive macrolides. Its ability to undergo specific chemical modifications makes it a valuable intermediate in the production of new antibiotics with enhanced properties .
Propriétés
Numéro CAS |
103450-87-9 |
|---|---|
Formule moléculaire |
C38H70N2O13 |
Poids moléculaire |
763.0 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
Clé InChI |
MWBJRTBANFUBOX-IXGVTZHESA-N |
SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


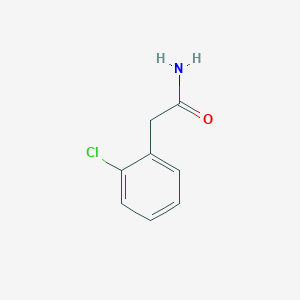
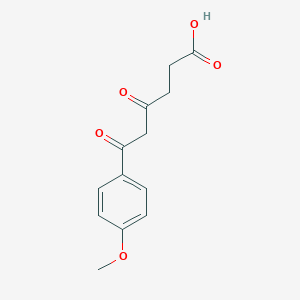
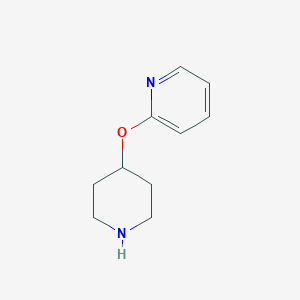
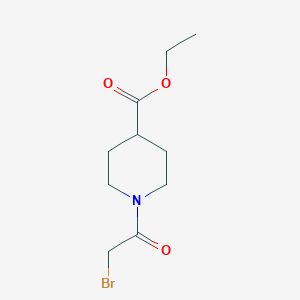
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)
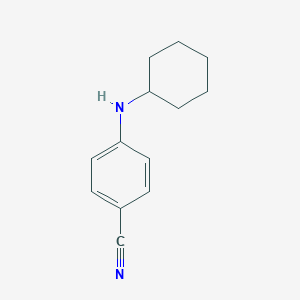
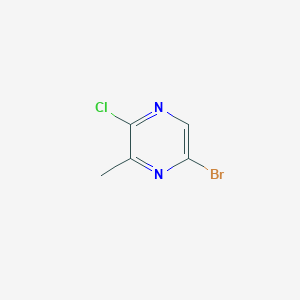

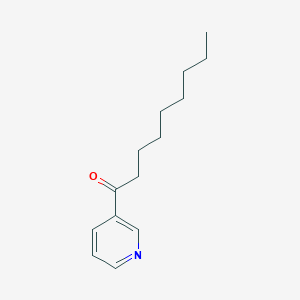
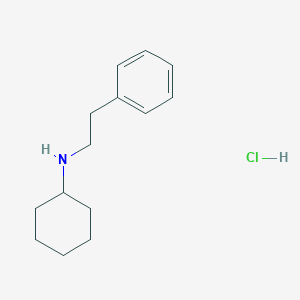


![5-Heptyl-2-(4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B170244.png)

